molecular formula C12H18O4 B13947590 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- CAS No. 64049-37-2

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)-

Cat. No.: B13947590
CAS No.: 64049-37-2
M. Wt: 226.27 g/mol
InChI Key: DIHMPACCSOVKNI-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a hydroxymethyl group and an o-tolyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- typically involves multi-step organic reactions. One common method is the reaction of 1,3-propanediol with formaldehyde and o-tolyl alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.

Scientific Research Applications

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: It is used in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The o-tolyloxymethyl group can participate in aromatic interactions, further affecting the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-(hydroxymethyl)-: A simpler derivative with only a hydroxymethyl group.

    1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Contains a methyl group instead of the o-tolyloxymethyl group.

Uniqueness

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is unique due to the presence of the o-tolyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

64049-37-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[(2-methylphenoxy)methyl]propane-1,3-diol

InChI

InChI=1S/C12H18O4/c1-10-4-2-3-5-11(10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3

InChI Key

DIHMPACCSOVKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CO)(CO)CO

Origin of Product

United States

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